1-Bromo-4-(4-bromophenyl)-3-methylbutan-2-one
Description
1-Bromo-4-(4-bromophenyl)-3-methylbutan-2-one is a brominated aromatic ketone featuring two bromine atoms: one on the benzene ring and another on the butanone backbone. Its molecular structure combines a 4-bromophenyl group at position 4, a methyl group at position 3, and a ketone at position 2 of the butanone chain. The bromine atoms enhance electrophilic reactivity, making it suitable for cross-coupling reactions, nucleophilic substitutions, and as a precursor for further functionalization .
Properties
IUPAC Name |
1-bromo-4-(4-bromophenyl)-3-methylbutan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Br2O/c1-8(11(14)7-12)6-9-2-4-10(13)5-3-9/h2-5,8H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCJZRXYQKJMJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Br)C(=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301243971 | |
| Record name | 2-Butanone, 1-bromo-4-(4-bromophenyl)-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301243971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2089651-66-9 | |
| Record name | 2-Butanone, 1-bromo-4-(4-bromophenyl)-3-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2089651-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butanone, 1-bromo-4-(4-bromophenyl)-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301243971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(4-bromophenyl)-3-methylbutan-2-one can be synthesized through several synthetic routes, including:
Halogenation: Bromination of the corresponding phenyl compound using bromine in the presence of a catalyst.
Friedel-Crafts Alkylation: Reacting 4-bromophenyl with 3-methylbutan-2-one in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Grignard Reaction: Formation of a Grignard reagent from 4-bromobenzene, followed by reaction with 3-methylbutan-2-one.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale halogenation reactions, ensuring high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(4-bromophenyl)-3-methylbutan-2-one undergoes various chemical reactions, including:
Oxidation: Oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce the corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine sites, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles such as hydroxide (OH⁻) or cyanide (CN⁻) are used in substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Bromide derivatives, cyanides.
Scientific Research Applications
1-Bromo-4-(4-bromophenyl)-3-methylbutan-2-one is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis, it is used to create more complex molecules.
Biology: It serves as a probe in biological studies to understand molecular interactions.
Medicine: Potential use in drug discovery and development due to its reactivity and structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways, which may include:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, affecting biochemical pathways.
Receptor Binding: It can bind to specific receptors, influencing cellular responses.
Signal Transduction: It may play a role in signal transduction pathways, altering cellular functions.
Comparison with Similar Compounds
Structural Analogs and Physical Properties
The following table summarizes key structural analogs and their properties:
Key Observations :
- The branched 3-methyl group in the target compound increases steric hindrance, reducing reaction rates in SN2 mechanisms compared to linear analogs like 2-Bromo-1-(4-bromophenyl)ethanone .
- The absence of a ketone in 1-Bromo-4-(1-bromopropyl)benzene shifts reactivity toward elimination rather than substitution or coupling .
Reactivity in Cross-Coupling and Substitution Reactions
- Suzuki-Miyaura Coupling : The 4-bromophenyl group in the target compound participates efficiently in palladium-catalyzed coupling, similar to 2-(4-Bromophenyl)-5-(4-chlorophenyl)furan (). However, the ketone moiety may require protection to prevent side reactions .
- Nucleophilic Substitution: The primary bromine on the butanone chain is more reactive than aromatic bromine. This contrasts with 1-Bromo-4-(1-bromopropyl)benzene, where alkyl bromine dominates reactivity .
Biological Activity
1-Bromo-4-(4-bromophenyl)-3-methylbutan-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a brominated phenyl group and a ketone functional group, which influence its reactivity and biological properties. Its molecular formula is C12H15Br2O, and it has a molecular weight of 305.06 g/mol.
1-Bromo-4-(4-bromophenyl)-3-methylbutan-2-one exhibits biological activity through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may interact with various receptors, affecting signaling pathways crucial for cell survival and proliferation.
Antimicrobial Activity
Research indicates that 1-Bromo-4-(4-bromophenyl)-3-methylbutan-2-one demonstrates antimicrobial properties against various pathogens. For instance, it has been evaluated for its effectiveness against resistant strains of bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| E. coli | 8 μg/mL | Effective against Gram-negative bacteria |
| S. aureus | 16 μg/mL | Shows potential against Gram-positive strains |
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of the compound on human cell lines. The results indicate selective cytotoxicity:
| Cell Line | IC50 (μM) | Observations |
|---|---|---|
| HepG2 | 25 | Moderate cytotoxicity |
| MCF-7 | 30 | Lower cytotoxicity compared to HepG2 |
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal explored the antimicrobial efficacy of 1-Bromo-4-(4-bromophenyl)-3-methylbutan-2-one against multidrug-resistant Staphylococcus aureus. The compound exhibited an MIC of 16 μg/mL, demonstrating its potential as an alternative treatment option for resistant infections .
Study 2: Enzyme Inhibition Profile
Another investigation focused on the compound's ability to inhibit specific enzymes related to cancer metabolism. The study revealed that it effectively inhibited the activity of certain kinases, leading to reduced proliferation of cancer cell lines .
Research Findings
Recent research has highlighted the following key findings regarding the biological activity of 1-Bromo-4-(4-bromophenyl)-3-methylbutan-2-one:
- Selectivity : The compound shows selective activity against certain cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index.
- Synergistic Effects : Combinations with other antimicrobial agents have shown enhanced efficacy, indicating potential for use in combination therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
